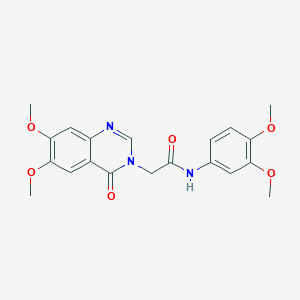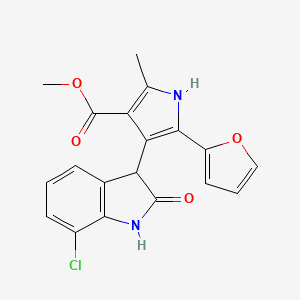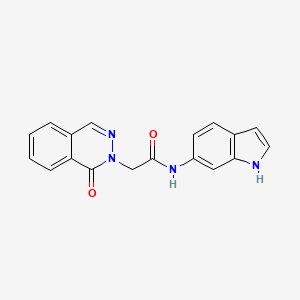![molecular formula C19H23N3O4 B11003001 [1-({[(1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B11003001.png)
[1-({[(1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-({[(1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazinone moiety linked to a cyclohexylacetic acid structure, which may contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-({[(1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid typically involves multi-step organic reactions. The initial step often includes the preparation of the phthalazinone intermediate, followed by its acylation with cyclohexylacetic acid derivatives. The reaction conditions may vary, but common reagents include acyl chlorides, amines, and catalysts such as Lewis acids to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
[1-({[(1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions may occur, especially at the acyl or amino groups, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alkyl halides, sulfonates
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [1-({[(1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a biochemical probe or as a precursor for bioactive molecules. Its interactions with biological macromolecules could provide insights into enzyme mechanisms or cellular processes.
Medicine
In medicine, this compound might be explored for its therapeutic potential. Its structural features could be optimized to enhance its efficacy and selectivity as a drug candidate.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals. Its reactivity and stability make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of [1-({[(1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Properties
Molecular Formula |
C19H23N3O4 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-[1-[[[2-(1-oxophthalazin-2-yl)acetyl]amino]methyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C19H23N3O4/c23-16(20-13-19(10-17(24)25)8-4-1-5-9-19)12-22-18(26)15-7-3-2-6-14(15)11-21-22/h2-3,6-7,11H,1,4-5,8-10,12-13H2,(H,20,23)(H,24,25) |
InChI Key |
NLATZIRWERNMNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)CNC(=O)CN2C(=O)C3=CC=CC=C3C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11002919.png)


![5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B11002943.png)
![N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanamide](/img/structure/B11002950.png)
![N-(2-{[(2-bromophenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide](/img/structure/B11002956.png)
![(2R)-{[(2-methyl-1H-indol-1-yl)acetyl]amino}(phenyl)ethanoic acid](/img/structure/B11002962.png)
![N-{[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine](/img/structure/B11002967.png)
![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]pyridine-2-carboxamide](/img/structure/B11002979.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B11002989.png)
![2-(4-hydroxyphthalazin-1-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11002996.png)
![N-(4-tert-butylphenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11002997.png)
![1-(propan-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-6-carboxamide](/img/structure/B11003011.png)

